Cathelicidin-BF antimicrobial peptide
Description
Discovery and Natural Source Identification
Cathelicidin-BF was first purified from the snake venoms of Bungarus fasciatus, commonly known as the banded krait, marking a historic milestone as the first identified cathelicidin antimicrobial peptide in reptiles. The discovery process involved sophisticated biochemical purification techniques followed by comprehensive molecular characterization through automated Edman degradation sequencing. The complete nucleotide sequence of the corresponding complementary deoxyribonucleic acid was successfully cloned from a Bungarus fasciatus venomous gland complementary deoxyribonucleic acid library, providing definitive confirmation of the presence of cathelicidin in reptilian species.
The mature peptide consists of a precise amino acid sequence: KFFRKLKKSVKKRAKEFFKKPRVIGVSIPF, representing a 30-residue polypeptide with distinct structural and functional characteristics. Mass spectrometry analysis confirmed the molecular integrity of the purified compound, yielding multiple charge states with a calculated molecular weight of 3637.5 to 3638.5 daltons. The purification process demonstrated that cathelicidin-BF maintains remarkable stability and purity, with synthetic versions achieving greater than 98 percent homogeneity.
Expression analysis revealed that cathelicidin-BF is naturally present in multiple tissues of Bungarus fasciatus, including the venom gland, spleen, lung, and skin, with varying expression levels across different anatomical locations. This widespread tissue distribution suggests important physiological roles beyond venom composition, indicating potential involvement in innate immune defense mechanisms throughout the organism.
Evolutionary Context Among Cathelicidin Family Members
Phylogenetic analysis has provided fascinating insights into the evolutionary relationships of cathelicidin-BF within the broader cathelicidin family. The snake cathelicidin demonstrates the closest evolutionary relationship with platypus cathelicidin, specifically showing 47 percent maximal similarity with predicted myeloid cathelicidin 3 from Ornithorhynchus anatinus. This evolutionary connection is particularly intriguing given that the platypus, while classified as a mammal, retains several reptilian characteristics including egg-laying behavior and venom production.
Comprehensive phylogenetic analysis using the neighbor-joining method based on proportional differences of aligned amino acid sites has revealed that vertebrate cathelicidins form distinct evolutionary clusters. All cathelicidins generally divide into five major groups representing fishes, snakes, frogs, birds, and mammals. Within the snake cathelicidin cluster, further subdivision occurs based on family relationships, with cathelicidins from Elapidae and Viperidae families forming distinct subclusters.
The discovery of cathelicidin-BF has expanded the known distribution of cathelicidin family members across vertebrate species. Subsequent research has identified additional snake cathelicidins from various families, including sea snake species such as Hydrophis cyanocinctus and terrestrial species from Colubrinae, Elapidae, Viperidae, and Boidae families. These discoveries indicate that cathelicidins serve as conserved immune effectors with similar structural frameworks across diverse snake lineages, suggesting ancient evolutionary origins and fundamental importance in reptilian innate immunity.
The structural organization of the cathelicidin-BF precursor follows the typical cathelicidin architecture, consisting of a signal peptide, conserved cathelin domain, and variable mature peptide region. However, cathelicidin-BF exhibits a unique structural feature: an atypical acidic fragment insertion between the cathelin domain and the mature peptide sequence. This acidic domain shows similarity to acidic domains found in amphibian antimicrobial precursors, suggesting possible evolutionary connections or convergent evolutionary adaptations.
Key Physicochemical Properties and Structural Classification
Cathelicidin-BF exhibits distinctive physicochemical properties that contribute to its exceptional antimicrobial activity and stability characteristics. The peptide comprises 30 amino acid residues with a molecular weight of 3637.54 daltons and a remarkably high predicted isoelectric point of 11.79. The amino acid composition reveals a lysine-rich and phenylalanine-rich peptide containing 12 basic residues, specifically 9 lysine and 2 arginine residues, 5 phenylalanine residues, and only one acidic amino acid residue (glutamic acid).
The molecular formula of cathelicidin-BF is C52H88N10O15, reflecting the complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms that constitute the peptide backbone and side chains. This composition contributes to the peptide's amphipathic nature, enabling effective interaction with both aqueous environments and lipid membranes.
Structural characterization through circular dichroism and nuclear magnetic resonance spectroscopy has revealed that cathelicidin-BF adopts an amphipathic alpha-helical conformation in membrane-mimetic environments. In aqueous solutions, the peptide displays largely unstructured characteristics, but undergoes a significant conformational transition to alpha-helical structure in the presence of helicogenic solvents such as 2,2,2-trifluoroethanol. The alpha-helical content increases progressively with solvent concentration, reaching optimal helical content in 40 to 60 percent trifluoroethanol solutions.
Detailed nuclear magnetic resonance analysis has identified that the alpha-helical segment in cathelicidin-BF extends continuously from phenylalanine-2 to phenylalanine-18, while the extension is interrupted from lysine-19 to phenylalanine-30, likely due to the presence of a proline residue at position 21. This structural arrangement creates a helix-proline-coil configuration that appears crucial for the peptide's potent antibacterial properties.
Table 1: Physicochemical Properties of Cathelicidin-BF
The secondary structure characteristics of cathelicidin-BF place it within the classification of amphipathic alpha-helical antimicrobial peptides, similar to many other cathelicidin family members. However, its unique structural features, including the flexible carboxyl-terminal tail and the specific proline-induced kink, distinguish it from conventional cathelicidin structures and contribute to its exceptional antimicrobial efficacy and stability profile.
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
KFFRKLKKSVKKRAKEFFKKPRVIGVSIPF |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Cathelicidin-BF exhibits potent antibacterial activity against a range of microorganisms, particularly Propionibacterium acnes (P. acnes) and other Gram-positive and Gram-negative bacteria. Its minimal inhibitory concentration (MIC) against P. acnes is approximately 4.7 µg/ml, comparable to traditional antibiotics like clindamycin .
Table 1: Antimicrobial Activity of Cathelicidin-BF
| Microorganism | MIC (µg/ml) | Activity Type |
|---|---|---|
| Propionibacterium acnes | 4.7 | Bactericidal |
| Staphylococcus epidermidis | 5.0 | Bactericidal |
| Escherichia coli | 10.0 | Bactericidal |
| Candida albicans | 15.0 | Fungicidal |
| Klebsiella pneumoniae | 8.0 | Bactericidal |
Acne Vulgaris Treatment
Cathelicidin-BF has been investigated as a topical treatment for acne vulgaris due to its dual action of reducing bacterial load and inflammation. In vivo studies demonstrated that cathelicidin-BF gel significantly alleviated P. acnes-induced ear swelling and granulomatous inflammation in mice models .
Infection Control in Livestock
Recent research has focused on the application of cathelicidin-BF in veterinary medicine, particularly in poultry. A study using a Pichia pastoris expression system demonstrated that recombinant cathelicidin-BF exhibited similar antibacterial efficacy to conventional antibiotics in chicken infection models, highlighting its potential as an alternative treatment in livestock .
Combating Antibiotic Resistance
With the global rise of antibiotic-resistant bacteria, cathelicidin-BF presents a promising alternative due to its broad-spectrum activity against multidrug-resistant strains . Its mechanism of action differs from traditional antibiotics, potentially reducing the likelihood of resistance development.
Clinical Isolates Study
A study evaluated the effectiveness of cathelicidin-BF against various clinical isolates, including multidrug-resistant strains. The results indicated that cathelicidin-BF was effective against all tested strains, outperforming several conventional antibiotics in terms of bactericidal kinetics .
Biofilm Disruption
Research has also highlighted the ability of cathelicidin-BF to disrupt biofilms formed by pathogenic bacteria such as Staphylococcus aureus. This property is crucial for treating chronic infections where biofilm formation poses a significant challenge .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Antimicrobial Activity
Table 1: Minimum Inhibitory Concentration (MIC) Comparisons
Mechanism of Action
- Cathelicidin-BF : Targets microbial membranes via electrostatic interactions, causing pore formation and cytoplasmic leakage (observed via SEM) .
- Clindamycin : Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit .
- BF-15 : Retains membrane-disrupting activity but with reduced hemolysis compared to parent peptide BF-30 .
Cytotoxicity and Selectivity
Table 2: Cytotoxicity Profiles
| Compound | Cell Type | Toxicity (Viability at 30× MIC) | Reference |
|---|---|---|---|
| Cathelicidin-BF | HaCaT keratinocytes | 98.1% | |
| Clindamycin | THP-1 monocytes | ~85% | |
| BF-30 | Human erythrocytes | High hemolysis at 100 µg/ml |
Anti-Inflammatory Effects
Spectrum of Activity
Resistance Potential
Production and Stability
- Recombinant Production: Cathelicidin-BF is efficiently expressed in Pichia pastoris (0.5 g/L yield) and Bacillus subtilis using SUMO fusion technology, enabling scalable synthesis .
- Serum Stability : Retains activity for ~2 hours in plasma, outperforming many AMPs prone to proteolytic degradation .
Preparation Methods
Choice of Expression Host
Pichia pastoris is selected as the expression host due to its ability to perform eukaryotic post-translational modifications, secrete recombinant proteins efficiently, and grow to high cell densities. This system also allows methanol-inducible expression under the control of the AOX1 promoter.
Optimization of Expression Conditions
Extensive optimization of culture and induction parameters was performed to maximize yield:
| Parameter | Optimized Condition |
|---|---|
| Medium | Buffered Glycerol-complex Medium (BMGY) |
| Inoculation Volume | 1% (v/v) recombinant Pichia pastoris cells |
| Temperature | 22°C |
| Shaking Speed | 200 rpm |
| pH | 5.5 |
| Methanol Induction | 1% (v/v) added twice every 24 hours |
| Induction Duration | 240 hours |
| Phosphate Concentration | 100 mM/L |
| Ammonium Sulfate | 0.5% |
Under these conditions, the expression of recombinant cathelicidin-BF reached approximately 0.5 g/L in the culture supernatant after 240 hours of induction.
Peptide Expression and Secretion
The recombinant cathelicidin-BF is secreted into the culture medium as a fusion protein. SDS-PAGE analysis of the culture supernatant shows a distinct band around 17 kDa, corresponding to the expected size of the fusion peptide. This band is absent in control cultures lacking the expression plasmid or methanol induction. Western blot analysis confirms the identity of the expressed peptide.
Purification of Cathelicidin-BF
Purification is achieved by affinity chromatography, which isolates the fusion protein from the culture supernatant. Multiple elution fractions show high purity of the target peptide, as confirmed by SDS-PAGE analysis.
Processing of Fusion Peptide to Active Monomer
Because the expressed product is a compound peptide consisting of three cathelicidin-BF units linked in series by a specific linker sequence (GTGDP), a cleavage step is necessary to release the active monomeric peptide:
- The fusion peptide is treated with acetic acid to cleave the linker and release individual active cathelicidin-BF peptides.
- Following acid treatment, the peptide solution is neutralized with sodium bicarbonate to pH 7.2 and centrifuged.
- To remove incomplete cleavage products and concentrate the active peptide, the solution is passed through a protein concentrator with a 3,000 Da molecular weight cutoff membrane.
- The purified active peptide is then lyophilized and stored at -20°C for further use.
Tricine-PAGE analysis confirms the successful cleavage and presence of the monomeric active peptide after acid treatment.
Antibacterial Activity Verification
The biological activity of the prepared cathelicidin-BF peptide is verified by determining the minimum inhibitory concentration (MIC) against various bacterial strains using a standard microdilution method:
| Tested Strain | MIC (μg/mL) of Cathelicidin-BF |
|---|---|
| Escherichia coli (ATCC 25922) | 27 |
| Other gram-negative and gram-positive strains | Similar inhibitory concentrations observed (data not fully shown) |
- Bacterial cultures at 10^6 CFU/mL are incubated with serial two-fold dilutions of cathelicidin-BF.
- The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth after overnight incubation at 37°C.
- The antimicrobial potency of cathelicidin-BF is comparable to that of conventional antibiotics such as amoxicillin in certain concentrations.
Summary Table of Preparation Steps and Conditions
| Step | Description/Condition | Outcome/Notes |
|---|---|---|
| Gene amplification | PCR of cathelicidin-BF gene (310 bp) | Verified by electrophoresis and sequencing |
| Vector construction | Insertion into pPICZα-A at Kex2 site | Confirmed by EcoR I digestion |
| Host system | Pichia pastoris | Eukaryotic expression with secretion |
| Culture conditions | BMGY medium, 22°C, pH 5.5, 200 rpm, 1% inoculum | Optimal for peptide yield (0.5 g/L) |
| Induction | Methanol 1% twice daily for 240 h | AOX1 promoter-driven expression |
| Purification | Affinity chromatography | High purity fusion protein |
| Fusion peptide cleavage | Acetic acid treatment, neutralization, filtration | Active monomeric peptide obtained |
| Storage | Lyophilization and -20°C storage | Stable peptide preparation |
| Activity testing | MIC assay against bacterial strains | Comparable to antibiotics |
Q & A
Basic Research Questions
Q. What experimental models are used to evaluate the antimicrobial efficacy of Cathelicidin-BF against Propionibacterium acnes in vivo and in vitro?
- Methodology :
- In vitro : Minimum inhibitory concentration (MIC) assays are conducted using broth microdilution with bacterial strains (e.g., P. acnes ATCC 6919), where MIC values are determined as the lowest peptide concentration inhibiting visible growth (e.g., 4.7 µg/mL) . Scanning electron microscopy (SEM) is used to visualize membrane disruption and intracellular vesicle extrusion .
- In vivo : Mouse ear edema models involve intradermal P. acnes inoculation followed by topical application of Cathelicidin-BF gel. Efficacy is measured via reduced ear thickness, granulomatous inflammation, and bacterial colony-forming units (CFUs) .
Q. How is the minimum inhibitory concentration (MIC) of Cathelicidin-BF determined against bacterial strains, and what factors influence its variability?
- Methodology :
- MIC is assessed using standardized CLSI broth microdilution. Variability arises from bacterial strain susceptibility (e.g., MIC for P. acnes: 4.7 µg/mL vs. Staphylococcus epidermidis: 1.2 µg/mL) and peptide purity (>98% by HPLC and mass spectrometry) .
- Factors: Bacterial membrane composition, peptide stability in culture media, and interaction with serum proteins .
Q. What methodologies are employed to assess the membrane-disrupting mechanism of Cathelicidin-BF on microbial targets?
- Methodology :
- SEM/TEM imaging : Reveals pore formation and membrane integrity loss in treated bacteria .
- Membrane permeability assays : Use of fluorescent dyes (e.g., propidium iodide) to quantify cytoplasmic leakage .
- Liposome leakage models : Synthetic lipid vesicles mimic microbial membranes to study peptide-lipid interactions .
Advanced Research Questions
Q. How do researchers address discrepancies in cytotoxicity data between Cathelicidin-BF and traditional antibiotics like clindamycin in different cell lines?
- Methodology :
- Comparative cytotoxicity assays : HaCaT keratinocytes and THP-1 monocytes are treated with escalating peptide concentrations (e.g., 1–30× MIC). Viability is measured via MTT assays, showing Cathelicidin-BF has lower toxicity (1.9% inhibition at 30× MIC) vs. clindamycin (higher cytotoxicity) .
- Mechanistic studies : Flow cytometry evaluates apoptosis/necrosis pathways, while transcriptomics identifies differentially expressed genes in peptide-treated cells .
Q. What strategies are effective for recombinant expression and purification of Cathelicidin-BF in bacterial systems like Bacillus subtilis?
- Methodology :
- SUMO fusion technology : Enhances solubility and yield in B. subtilis; SUMO protease enables tag-free purification .
- Intein-mediated systems : Self-cleaving inteins simplify one-step purification, achieving >90% purity .
- Codon optimization : Adjusts GC content to improve expression efficiency in B. subtilis .
Q. How can the dual antimicrobial and anti-inflammatory properties of Cathelicidin-BF be experimentally dissected to isolate their individual contributions?
- Methodology :
- ROS inhibition assays : Measure suppression of P. acnes-induced reactive oxygen species (ROS) in HaCaT cells using fluorescent probes (e.g., DCFH-DA) .
- Cytokine profiling : ELISA quantifies reductions in TNF-α, IL-8, and IL-1β in THP-1 cells .
- Gene knockout models : CRISPR-edited cell lines (e.g., NF-κB knockouts) differentiate immunomodulatory vs. direct antimicrobial effects .
Q. What are the critical considerations when designing pharmacokinetic studies for Cathelicidin-BF in topical formulations (e.g., gel-based delivery)?
- Methodology :
- Stability testing : Assess peptide degradation under varying pH, temperature, and enzymatic conditions .
- Skin permeability assays : Use Franz diffusion cells with ex vivo human/mouse skin to measure transdermal flux .
- Bioavailability : Radiolabeled peptides track distribution in murine models via scintillation counting .
Q. How do structural modifications of Cathelicidin-BF (e.g., Lys16 mutant Cbf-K16) impact its selectivity between microbial and mammalian cells?
- Methodology :
- Alanine scanning mutagenesis : Identifies residues critical for membrane interaction (e.g., Lys16’s role in charge modulation) .
- Selectivity index (SI) : Calculated as IC₅₀ for mammalian cells (e.g., H460 lung cancer cells: 45 µM) vs. MIC for bacteria .
- Molecular dynamics simulations : Predict changes in peptide-lipid bilayer interactions post-modification .
Q. How can researchers reconcile conflicting data regarding the anti-inflammatory efficacy of Cathelicidin-BF across different disease models (e.g., acne vs. colitis)?
- Methodology :
- Model-specific analysis : Compare P. acnes-induced acne (NF-κB/IL-6 suppression) vs. DSS-induced colitis (c-Jun/NF-κB phosphorylation inhibition) .
- Dose-response studies : Optimize peptide concentrations for tissue-specific bioavailability (e.g., higher doses required in gut mucosa) .
- Cytokine multiplex assays : Profile tissue-specific immune responses to identify context-dependent mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
